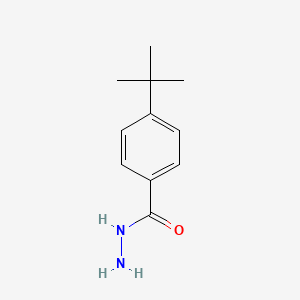

4-tert-Butylbenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-tert-butylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUFQWDLRLHUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074747 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43100-38-5 | |

| Record name | 4-tert-Butylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43100-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043100385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylbenzhydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE762NHT78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butylbenzhydrazide: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-tert-butylbenzhydrazide, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, a detailed synthesis protocol, spectral analysis, and potential applications of this versatile compound. The information presented herein is curated to provide not only factual data but also practical insights grounded in established scientific principles.

Compound Identification and Core Properties

This compound, also known as p-tert-butylbenzohydrazide, is a derivative of benzoic acid.[1] The presence of the bulky tert-butyl group at the para position of the benzene ring significantly influences its physical properties and reactivity.

Chemical Structure and Identifiers

-

IUPAC Name: 4-tert-butylbenzohydrazide[2]

-

CAS Number: 43100-38-5[3]

-

Molecular Weight: 192.26 g/mol [1]

-

InChI: 1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14)[3]

-

SMILES: CC(C)(C)c1ccc(cc1)C(=O)NN

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | White to almost white or light beige crystalline powder. | [3] |

| Melting Point | 120-127 °C (lit.) | [3][4] |

| Density (Predicted) | 1.046 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 12.82 ± 0.10 | [3] |

| Solubility | Soluble in Methanol. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrazinolysis of a corresponding ester, commonly methyl 4-tert-butylbenzoate. This reaction is a standard and efficient method for the preparation of benzhydrazides.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from methyl 4-tert-butylbenzoate.

Caption: Synthesis workflow of this compound.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of p-tert-butylbenzohydrazide from methyl p-tert-butylbenzoate.[4]

Materials:

-

Methyl 4-tert-butylbenzoate (0.21 mol)

-

Hydrazine hydrate (1.20 mol)

-

Dioxane (120 mL)

-

Water (1000 mL)

-

Reaction flask equipped with a reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine 40.0 g (0.21 mol) of methyl 4-tert-butylbenzoate and 60.0 g (1.20 mol) of hydrazine hydrate in 120 mL of dioxane.[4] The use of an excess of hydrazine hydrate drives the reaction towards the product. Dioxane serves as a suitable solvent that is miscible with both reactants and can be heated to reflux.

-

Reaction: Heat the reaction mixture to reflux and maintain for 28 hours.[4] The prolonged reflux time is necessary to ensure the complete conversion of the starting ester.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, pour the reaction mixture into 1000.0 mL of water.[4] The addition of water causes the less polar product, this compound, to precipitate out of the aqueous solution.

-

Isolation: Collect the precipitated white solid by filtration.[4]

-

Drying: Dry the collected solid under vacuum to remove any residual solvent and water.[4]

-

Yield and Characterization: This procedure is reported to yield approximately 36.0 g (90.0%) of the final product.[4] The product should be characterized by spectroscopic methods to confirm its identity and purity.

Spectral and Chemical Properties

The structural features of this compound give rise to a distinct spectroscopic fingerprint.

Spectral Data

| Technique | Key Features | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.67 (d, 2H, J = 8.4 Hz), 7.40 (d, 2H, J = 8.4 Hz), 4.15 (br, 2H, NH₂), 1.29 (s, 9H, 3×CH₃) ppm. | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 168.54, 155.38, 129.54, 126.72, 125.57, 34.90, 31.07 ppm. | [4] |

| IR Spectrum | Data available from the NIST/EPA Gas-Phase Infrared Database. | [1] |

| Mass Spectrum (EI) | Data available. | [1] |

Reactivity and Stability

-

Stability: this compound is a stable compound under normal conditions.

-

Storage: It is recommended to keep the compound in a dark place, under an inert atmosphere, and stored in a freezer at -20°C for long-term stability.[3]

-

Reactivity: The hydrazide functional group is the primary site of reactivity. It can undergo condensation reactions with aldehydes and ketones to form hydrazones. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. For instance, it has been used in the synthesis of 2-(2-methylphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole.[3]

Applications in Research and Development

Hydrazides and their derivatives are recognized for their wide range of biological activities, making them valuable scaffolds in drug discovery.[5] Benzohydrazides have been reported to exhibit antiglycation, antioxidant, antileishmanial, antibacterial, antifungal, antitumor, and anticonvulsant properties.[5]

Role as a Synthetic Intermediate

The primary application of this compound in a research and development setting is as a precursor for the synthesis of various heterocyclic compounds. For example, it is a key starting material for the synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, which have been evaluated for their urease inhibitory activity.[5] The tert-butyl group can be a desirable feature in medicinal chemistry, as it can enhance metabolic stability and modulate lipophilicity.

The logical progression from a starting material like this compound to a biologically active compound is a cornerstone of modern drug discovery.

Caption: Logical relationship in a drug discovery context.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Codes: Xi, Xn (Irritant, Harmful).[3]

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its straightforward synthesis and the reactivity of its hydrazide functional group make it a valuable intermediate for the synthesis of a variety of organic molecules, particularly those with potential biological activity. This guide provides the essential technical information for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.

References

-

4-tert-Butylbenzoic acid hydrazide - NIST WebBook. [Link]

-

Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC - NIH. [Link]

-

Chemical Properties of 4-tert-Butylbenzoic acid hydrazide (CAS 43100-38-5) - Cheméo. [Link]

-

4-tert-Butylbenzohydrazide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide - PubChem. [Link]

-

4-tert-Butylbenzohydrazide - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

- 1. 4-tert-Butylbenzoic acid hydrazide [webbook.nist.gov]

- 2. Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | C11H16N2O | CID 123513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 43100-38-5 [m.chemicalbook.com]

- 4. This compound | 43100-38-5 [chemicalbook.com]

- 5. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

4-tert-Butylbenzhydrazide CAS number 43100-38-5

An In-depth Technical Guide to 4-tert-Butylbenzhydrazide (CAS: 43100-38-5) for Advanced Research and Development

Foreword

As a cornerstone in contemporary synthetic chemistry and medicinal drug discovery, this compound has emerged as a profoundly versatile scaffold. Its unique structural features—a sterically significant tert-butyl group coupled with a reactive hydrazide moiety—provide a powerful platform for developing novel molecular architectures. This guide is crafted for the discerning researcher, offering not just protocols, but a deeper understanding of the causality behind its applications, from fundamental synthesis to its role in creating potent biological agents. We will explore its properties, synthesis, and reactivity, and provide validated experimental workflows to empower your research endeavors.

Core Physicochemical & Structural Characteristics

This compound, also known as p-tert-butylbenzohydrazide, is a white to light beige crystalline powder.[1] The presence of the bulky, lipophilic tert-butyl group significantly influences its solubility and steric interactions, a feature astutely exploited in drug design to enhance binding affinity and pharmacokinetic profiles. The hydrazide functional group serves as a versatile chemical handle for a wide array of synthetic transformations.

A summary of its essential properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 43100-38-5 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O | [2][3] |

| Molecular Weight | 192.26 g/mol | [1] |

| Melting Point | 120-127 °C (lit.) | [1][4] |

| Appearance | White to Almost white powder to crystal | [1] |

| Solubility | Soluble in Methanol | [1] |

| pKa (Predicted) | 12.82 ± 0.10 | [1] |

| InChI Key | XYUFQWDLRLHUPB-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Validated Protocol

The most direct and widely adopted synthesis of this compound involves the nucleophilic acyl substitution of a 4-tert-butylbenzoate ester with hydrazine hydrate.[1][5] This reaction is robust, high-yielding, and proceeds under standard reflux conditions. The choice of an ester, such as methyl 4-tert-butylbenzoate, as the starting material is strategic; it is readily prepared from the less expensive 4-tert-butylbenzoic acid and is an excellent electrophile for the hydrazine nucleophile.[5]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Methyl 4-tert-butylbenzoate

This protocol is adapted from established literature procedures.[1][6]

Materials:

-

Methyl 4-tert-butylbenzoate (e.g., 40.0 g, 0.21 mol)

-

Hydrazine hydrate (e.g., 60.0 g, 1.20 mol)

-

Dioxane (120 mL)

-

Deionized Water

-

Reaction flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine methyl 4-tert-butylbenzoate (40.0 g) and hydrazine hydrate (60.0 g) with 120 mL of dioxane.[1][6] The use of dioxane as a solvent is critical as it effectively solubilizes the ester starting material and is miscible with the aqueous hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 28 hours with continuous stirring.[1][6] The extended reflux period is necessary to drive the reaction to completion. Progress can be monitored using Thin Layer Chromatography (TLC).[5]

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Subsequently, pour the cooled mixture into a beaker containing a large volume of water (e.g., 1000 mL).[1][6] This step is crucial for precipitating the product, as this compound is poorly soluble in water.

-

Isolation: Collect the resulting white solid precipitate by vacuum filtration.[6]

-

Drying: Dry the collected solid under vacuum to yield the final product. A typical yield for this procedure is approximately 90%.[6]

-

Characterization: The product's identity and purity can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[6]

Core Reactivity and Key Applications in Synthesis

The hydrazide moiety is the epicenter of this compound's reactivity, serving as a potent nucleophile and a precursor to various functional groups. Its primary application lies in the synthesis of hydrazones through condensation with aldehydes and ketones.[5] These resulting N'-benzylidene-4-tert-butylbenzohydrazide derivatives are not merely synthetic curiosities; they are a class of compounds extensively investigated for their diverse biological activities.[5]

Caption: General scheme for synthesizing hydrazone derivatives.

Beyond hydrazones, this compound is a valuable intermediate for constructing heterocyclic systems. For instance, it has been used to synthesize 5-(4-tert-butylphenyl)-substituted 1,3,4-oxadiazoles, a class of heterocycles known for its pharmacological importance.[1]

Biological Significance & Drug Discovery Potential

The true power of this compound as a building block is realized in the biological activities of its derivatives. The benzohydrazide core is a privileged scaffold in medicinal chemistry, and the addition of the tert-butyl group often imparts favorable properties.[5]

Urease Inhibition

Derivatives of this compound have been synthesized and identified as potent inhibitors of urease.[5] Urease is an enzyme implicated in pathologies caused by Helicobacter pylori and other bacteria. The inhibition of this enzyme is a key strategy for treating ulcers and other related conditions. A study demonstrated that several N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives displayed significant in vitro urease inhibitory activity, with some compounds surpassing the standard inhibitor, thiourea.[5]

| Compound | IC₅₀ (µM) vs. Urease | Source |

| Thiourea (Standard) | 21.14 ± 0.425 | [5] |

| Compound 6 | 13.33 ± 0.58 | [5] |

| Compound 25 | 18.29 ± 1.14 | [5] |

Note: Lower IC₅₀ values indicate higher potency.

Broader Biological Activities

The benzohydrazide class of molecules, in general, is reported to possess a wide spectrum of biological activities, including:

This broad activity profile underscores the potential of this compound as a starting point for developing new therapeutic agents across various disease areas.[5] Recent research has also focused on hydrazide-hydrazone derivatives as potential inhibitors of InhA, a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, highlighting its relevance in the search for new anti-TB drugs.[8]

Experimental Protocol: Synthesis and Evaluation of Hydrazone Derivatives

This section provides a self-validating workflow for researchers aiming to synthesize and evaluate hydrazone derivatives for biological activity.

Protocol 2: General Synthesis of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives

This protocol is based on the work of Taha et al. and is a reliable method for generating a library of hydrazone compounds for screening.[5]

Materials:

-

This compound (1 equivalent)

-

Substituted aromatic aldehyde (1 equivalent)

-

Methanol

-

Glacial Acetic Acid (catalytic amount)

-

Reaction flask with reflux condenser

Procedure:

-

Dissolution: Dissolve this compound in methanol in a reaction flask.

-

Addition: Add the desired substituted aromatic aldehyde followed by a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux for 4-6 hours.[5] The reaction should be monitored by TLC to confirm the consumption of the starting materials.

-

Isolation: Upon completion, cool the reaction mixture. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold methanol to remove residual reactants, and dry.

-

Purification (if necessary): If the product is not pure, it can be recrystallized from a suitable solvent like ethanol.

Protocol 3: In Vitro Urease Inhibition Assay

This protocol provides a framework for assessing the biological activity of the synthesized compounds.

Principle: The assay measures the production of ammonia from the urease-catalyzed hydrolysis of urea. The amount of ammonia is quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite to produce a blue-colored indophenol complex, which is measured spectrophotometrically.

Procedure:

-

Prepare Solutions:

-

Urease solution (from Jack bean).

-

Urea solution.

-

Phosphate buffer (pH 7.0).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Phenol reagent and alkali reagent for color development.

-

-

Assay Execution:

-

In a 96-well plate, add buffer, urease solution, and the test compound solution at various concentrations.

-

Incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 30 °C).

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate again for a defined period (e.g., 30 minutes).

-

Stop the reaction and develop the color by adding the phenol and alkali reagents.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a control (without inhibitor).

-

Plot the percent inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][4]

Hazard & Precautionary Information:

-

Hazard Codes: Xn, Xi[1]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[9]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[1] For long-term stability, storage in a freezer at -20°C is recommended.[1]

Conclusion

This compound (CAS 43100-38-5) is far more than a simple chemical intermediate. It is a strategically designed building block that offers a reliable and high-yield entry point to a vast chemical space of potentially bioactive molecules. Its robust synthesis and versatile reactivity, particularly in the formation of hydrazones and heterocycles, make it an invaluable tool for researchers in drug discovery and materials science. By understanding the principles behind its synthesis and application, scientists can fully leverage its potential to develop next-generation therapeutics and functional materials.

References

-

AKOS BBS-00004509. (2024). ChemBK. [Link]

-

4-tert-Butylbenzoic acid hydrazide. (n.d.). NIST WebBook. [Link]

-

4-tert-Butylbenzoic acid hydrazide (CAS 43100-38-5). (n.d.). Chemical-Properties.com. [Link]

-

Taha, M., et al. (2019). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules. [Link]

-

Ammonium acylhydrazones based on 4,6-di-tert-butyl-2,3-dihydroxybenzaldehyde: synthesis, possibilities of functionalization, and evaluation of biological activity. (2022). ResearchGate. [Link]

-

Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide. (n.d.). PubChem. [Link]

-

Synthesis, Crystal Structure and Biological Activity of N-(tert-butyl)-N '-(2-(4-chlorophenyl)acetyl)-5-methyl-1,2,3-thiadiazole-4-carbohydrazide. (2014). ResearchGate. [Link]

-

4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2022). MDPI. [Link]

-

Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. (2021). National Institutes of Health (NIH). [Link]

-

Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. (2022). MDPI. [Link]

-

tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. (2022). ChemRxiv. [Link]

-

tert-Butyl hydroperoxide, TBHP. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. This compound CAS#: 43100-38-5 [m.chemicalbook.com]

- 2. Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | C11H16N2O | CID 123513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylbenzoic acid hydrazide [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 43100-38-5 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Structure Elucidation of 4-tert-Butylbenzhydrazide

This guide provides an in-depth exploration of the analytical methodologies and scientific reasoning essential for the unambiguous structure elucidation of 4-tert-Butylbenzhydrazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of techniques. It delves into the strategic application of modern analytical chemistry to confirm the molecular identity and purity of this compound, a critical step in any chemical research or development pipeline.

Our approach is rooted in a multi-technique, confirmatory process. We will systematically build a structural "dossier" for this compound, integrating data from mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy. Each step is designed not only to provide a piece of the structural puzzle but also to create a self-validating system of evidence, ensuring the highest degree of scientific integrity.

Foundational Analysis: Molecular Weight and Formula Determination

The initial and most fundamental step in structure elucidation is the determination of the compound's molecular formula and weight. This is authoritatively achieved through mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Methodology:

-

The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph for separation from any potential impurities.

-

In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Interpretation: The mass spectrum is analyzed for the molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed. The m/z value of this peak provides the nominal molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.

Expected Data and Interpretation

For this compound (C₁₁H₁₆N₂O), the expected monoisotopic mass is approximately 192.1263 g/mol .[1][2] The mass spectrum will exhibit a prominent molecular ion peak at m/z 192. Additionally, characteristic fragmentation patterns will emerge, providing further structural clues. A key fragmentation is the loss of the hydrazide group, and cleavage at the tert-butyl group.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[2] |

| Molecular Weight | 192.26 g/mol | Sigma-Aldrich[3] |

| Monoisotopic Mass | 192.126263138 Da | PubChem[2] |

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

-

Experimental Protocol:

-

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The sample is placed in a high-field NMR spectrometer.

-

A proton NMR spectrum is acquired.

-

-

Data Interpretation: The ¹H NMR spectrum will display distinct signals corresponding to the different types of protons in the molecule. Key features to analyze are:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This reveals the number of neighboring protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

-

Experimental Protocol:

-

Using the same sample prepared for ¹H NMR, a ¹³C NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

-

-

Data Interpretation: The ¹³C NMR spectrum will show a signal for each chemically non-equivalent carbon atom. The chemical shift of each signal provides information about the type of carbon (e.g., aromatic, aliphatic, carbonyl).

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

| tert-Butyl Protons | ~1.3 | 9H | Singlet | -(CH₃)₃ |

| Aromatic Protons | ~7.4 and ~7.7 | 2H and 2H | Doublets | C₆H₄ |

| Amine Protons | Variable | 2H | Broad Singlet | -NH₂ |

| Amide Proton | Variable | 1H | Broad Singlet | -CONH- |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| tert-Butyl Carbons | ~31 | -(C H₃)₃ |

| Quaternary tert-Butyl Carbon | ~35 | -C (CH₃)₃ |

| Aromatic Carbons | ~125-155 | C ₆H₄ |

| Carbonyl Carbon | ~167 | C =O |

Visualization of the Structure Elucidation Workflow

Caption: Workflow for the structure elucidation of this compound.

Identifying Key Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

-

Methodology:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded.

-

-

Data Interpretation: The IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Specific absorption bands correspond to the vibrational frequencies of particular functional groups.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H stretch | Amine (-NH₂) |

| 3100-3300 | N-H stretch | Amide (-CONH-) |

| 2850-3000 | C-H stretch | Aliphatic (tert-butyl) |

| ~1640 | C=O stretch | Amide I band |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1530 | N-H bend | Amide II band |

The presence of these characteristic absorption bands provides strong, confirmatory evidence for the hydrazide and 4-tert-butylphenyl moieties.[1][2]

Definitive Structure Confirmation: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.[4][5]

Expected Structural Features from X-ray Crystallography

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It will also reveal details of the intermolecular interactions, such as hydrogen bonding, in the solid state. Studies on derivatives of this compound have successfully utilized this technique to confirm their structures.[6]

Visualization of Confirmed Molecular Structure

Caption: 2D representation of the this compound structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational molecular formula, while NMR spectroscopy maps the intricate carbon-hydrogen framework. Infrared spectroscopy offers rapid confirmation of key functional groups, and X-ray crystallography delivers the definitive three-dimensional structure. By integrating the data from these orthogonal techniques, a self-validating and unambiguous structural assignment is achieved, underscoring the principles of rigorous scientific investigation.

References

-

National Institute of Standards and Technology. 4-tert-Butylbenzoic acid hydrazide. NIST Chemistry WebBook. [Link]

-

SpectraBase. 4-tert-Butylbenzohydrazide. [Link]

-

National Center for Biotechnology Information. Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide. PubChem Compound Summary for CID 276168. [Link]

-

Khan, K. M., et al. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. MDPI. [Link]

-

SpectraBase. 4-tert-Butylbenzohydrazide Chemical Shifts. [Link]

-

Ivanova, Y., et al. (2008). Structure and spectroscopic characteristics of 4-tert-butylphenoxyacetylhydrazones of arylaldehydes. ResearchGate. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. [Link]

-

National Center for Biotechnology Information. 4-tert-Butylbenzaldehyde. PubChem Compound Summary for CID 70324. [Link]

-

Atalay, Ş. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. DergiPark. [Link]

-

Petroleum Processing and Petrochemicals. (2012). SYNTHESIS AND CHARACTERIZATION OF 4-TERT-BUTYLCATECHOL. [Link]

-

Eigner, S., & Hammerschmidt, F. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

The Exploring Series. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

Sources

- 1. 4-tert-Butylbenzoic acid hydrazide [webbook.nist.gov]

- 2. Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | C11H16N2O | CID 123513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-tert-Butylbenzoic hydrazide 97 43100-38-5 [sigmaaldrich.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

Introduction: The Role of 4-tert-Butylbenzhydrazide in Modern Chemistry

An In-Depth Technical Guide to 4-tert-Butylbenzhydrazide: Synthesis, Properties, and Applications in Drug Discovery

This compound is a mono-substituted hydrazine derivative characterized by a benzoyl group attached to one nitrogen atom and a p-substituted tert-butyl group on the benzene ring. While a seemingly straightforward molecule, it serves as a crucial and versatile building block in synthetic organic chemistry and medicinal research. Its true value lies not in its direct biological activity, but in the chemical reactivity of its hydrazide functional group. This moiety is a cornerstone for constructing more complex heterocyclic systems, such as oxadiazoles and hydrazones, which are prevalent scaffolds in pharmacologically active compounds.[1] This guide provides a comprehensive overview of this compound, from its fundamental molecular properties to its synthesis and strategic application in the development of novel therapeutic agents, tailored for researchers and drug development professionals.

Core Molecular Attributes and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These attributes govern its solubility, reactivity, and appropriate handling and storage procedures. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O | [2][3][4][5] |

| Molecular Weight | 192.26 g/mol | [4][6][7][8] |

| CAS Number | 43100-38-5 | [2][3][9] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 120-127 °C | [2][6][7] |

| Solubility | Soluble in Methanol | [2] |

| IUPAC Name | 4-(tert-butyl)benzohydrazide | [4][5][9] |

| Synonyms | p-tert-Butylbenzhydrazide, 4-tert-Butylbenzoic hydrazide | [3][4] |

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the nucleophilic acyl substitution of a 4-tert-butylbenzoate ester with hydrazine hydrate.[2][10] This method is favored for its high yield and the relative accessibility of its starting materials.

Causality and Experimental Rationale

The choice of reagents and conditions is dictated by chemical principles. Hydrazine (NH₂NH₂) is a potent nucleophile due to the alpha effect—the presence of adjacent lone pairs of electrons enhances its nucleophilicity. It readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically conducted under reflux to provide the necessary activation energy to overcome the energy barrier of the reaction, thus increasing the reaction rate. Dioxane is often used as a solvent, and the final product is precipitated by adding water, as it is poorly soluble in aqueous media, allowing for straightforward isolation by filtration.[2][10]

Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis from methyl 4-tert-butylbenzoate.[2][10]

Materials:

-

Methyl 4-tert-butylbenzoate

-

Hydrazine hydrate (80% or higher)

-

Dioxane

-

Deionized Water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-tert-butylbenzoate (e.g., 0.21 mol, 40.0 g) and dioxane (120 mL).[2][10]

-

Addition of Hydrazine: To the stirring solution, add an excess of hydrazine hydrate (e.g., 1.20 mol, 60.0 g). The large excess of hydrazine shifts the reaction equilibrium towards the product side.[2][10]

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for approximately 28 hours to ensure the reaction goes to completion.[2][10]

-

Precipitation: After the reflux period, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a large beaker containing a significant volume of cold water (e.g., 1000 mL). A white solid precipitate of this compound will form immediately.[2][10]

-

Isolation and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with additional water to remove any residual hydrazine hydrate or dioxane. Dry the collected product under vacuum to yield the final product. Yields are typically high, around 90%.[10]

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[10]

Synthesis Workflow Diagram

Caption: Role of this compound as a scaffold for bioactive molecules.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in ¹H NMR include doublets for the aromatic protons, a singlet for the nine tert-butyl protons, and a broad signal for the NH₂ protons. [10]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include N-H stretches and a strong C=O (amide) stretch. [3]* Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The exact mass is 192.126. [4]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin. [2][6]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should always be worn.

-

Storage: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation. [2]For long-term stability, storage in a freezer at or below -20°C is recommended. [2]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in chemistry and drug discovery. Its straightforward synthesis, combined with the versatile reactivity of the hydrazide functional group, makes it an invaluable starting point for constructing complex molecules with significant biological potential. From its use in creating potent urease inhibitors to its role as a scaffold in heterocyclic chemistry, this compound continues to be a relevant and powerful resource for scientists and researchers aiming to develop the next generation of therapeutics.

References

-

NIST. (n.d.). 4-tert-Butylbenzoic acid hydrazide. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide. Retrieved from [Link]

-

Khan, K. M., et al. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 25(15), 3458. Retrieved from [Link]

-

Erlanson, D. A., et al. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1133–1140. Retrieved from [Link]

Sources

- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 43100-38-5 [m.chemicalbook.com]

- 3. 4-tert-Butylbenzoic acid hydrazide [webbook.nist.gov]

- 4. Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | C11H16N2O | CID 123513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylbenzohydrazide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 4-tert-Butylbenzoic hydrazide 97 43100-38-5 [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. 43100-38-5 | 4-(tert-Butyl)benzohydrazide - AiFChem [aifchem.com]

- 10. This compound | 43100-38-5 [chemicalbook.com]

A Comprehensive Technical Guide to 4-tert-Butylbenzohydrazide: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of 4-tert-butylbenzohydrazide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's fundamental properties, outlines a robust and reproducible synthesis protocol, and explores its significant role as a scaffold in the creation of novel bioactive molecules.

Core Compound Identification and Properties

4-tert-Butylbenzohydrazide is a carbohydrazide derivative characterized by a benzene ring substituted with both a tert-butyl group and a hydrazide functional group. This unique architecture, particularly the bulky tert-butyl group, imparts specific steric and electronic properties that make it a valuable building block in synthetic and medicinal chemistry.

The formal IUPAC name for this compound is 4-tert-butylbenzohydrazide [1]. It is also commonly referred to by several synonyms, including 4-tert-Butylbenzoic acid hydrazide, p-tert-butylbenzohydrazide, and Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide[1][2][3][4].

Table 1: Physicochemical Properties of 4-tert-Butylbenzohydrazide

| Property | Value | Source(s) |

| CAS Number | 43100-38-5 | [2][4][5] |

| Molecular Formula | C₁₁H₁₆N₂O | [2][4] |

| Molecular Weight | 192.26 g/mol | [1][6][7] |

| Appearance | White to light beige crystalline powder | [6][8] |

| Melting Point | 120-127 °C | [6] |

| Solubility | Soluble in Methanol | [6][8] |

| InChIKey | XYUFQWDLRLHUPB-UHFFFAOYSA-N | [2][4] |

The structure of 4-tert-butylbenzohydrazide is foundational to its reactivity. The hydrazide moiety (-CONHNH₂) is a potent nucleophile, readily participating in condensation reactions, while the aromatic ring can undergo further substitution, allowing for extensive derivatization.

Caption: Chemical structure of 4-tert-butylbenzohydrazide.

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of 4-tert-butylbenzohydrazide is reliably achieved through a two-step process commencing from commercially available 4-tert-butylbenzoic acid. This method involves an initial esterification followed by hydrazinolysis[9][10]. This pathway is favored for its efficiency and the high purity of the resulting product.

Step 1: Fischer Esterification of 4-tert-Butylbenzoic Acid

The initial step converts the carboxylic acid to its corresponding methyl ester. This is a classic acid-catalyzed esterification that proceeds with high yield.

-

Principle: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.

Detailed Protocol:

-

To a round-bottom flask, add 4-tert-butylbenzoic acid (1 equivalent).

-

Add an excess of methanol to serve as both the reactant and the solvent (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours[9].

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC)[9].

-

Upon completion, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-tert-butylbenzoate, which can be used in the next step without further purification.

Step 2: Hydrazinolysis of Methyl 4-tert-butylbenzoate

The purified methyl ester is then converted to the target hydrazide by reaction with hydrazine hydrate.

-

Principle: The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating methanol and forming the stable hydrazide product.

Detailed Protocol:

-

Dissolve methyl 4-tert-butylbenzoate (1 equivalent) in methanol or another suitable solvent like dioxane in a round-bottom flask[8][11].

-

Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution[9][11].

-

Heat the reaction mixture to reflux for 3-28 hours, depending on the solvent and scale[8][9][11]. The reaction progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of cold water to precipitate the product[8][11].

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford 4-tert-butylbenzohydrazide of high purity (>97%).

Caption: Two-step synthesis workflow for 4-tert-butylbenzohydrazide.

Core Application: A Scaffold for Bioactive Derivatives

4-tert-Butylbenzohydrazide is not typically an end-product but rather a crucial starting material for creating more complex molecules with significant biological activities[9][10]. Its hydrazide group is a versatile handle for constructing hydrazones and various heterocyclic systems.

Synthesis of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives

A primary application is the condensation reaction with various substituted aromatic aldehydes. This reaction forms Schiff bases, specifically N'-benzylidene-4-tert-butylbenzohydrazides, which have demonstrated a wide spectrum of biological effects, including potent urease inhibition[9][10].

-

Mechanism: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, typically acid-catalyzed, to form the C=N double bond of the hydrazone.

General Protocol:

-

Dissolve 4-tert-butylbenzohydrazide (1 equivalent) in methanol.

-

Add a substituted aromatic aldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid[9].

-

Reflux the mixture for 4-6 hours[9].

-

Cool the reaction mixture, which often results in the precipitation of the product.

-

Collect the solid by filtration, wash with cold methanol, and dry to obtain the desired N'-benzylidene derivative.

These derivatives have shown promise as potent inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. For instance, certain dihydroxy-substituted benzylidene derivatives exhibit IC₅₀ values significantly lower than the standard inhibitor thiourea, highlighting the therapeutic potential of this molecular scaffold[10].

Precursor to 1,3,4-Oxadiazoles

4-tert-Butylbenzohydrazide also serves as a key precursor for the synthesis of 5-(4-tert-butylphenyl)-substituted 1,3,4-oxadiazoles[5]. These heterocyclic compounds are another class of molecules with diverse pharmacological properties. The synthesis typically involves a cyclization reaction of the hydrazide with a suitable one-carbon source, such as an orthoester or a carboxylic acid derivative.

Caption: Key synthetic applications of 4-tert-butylbenzohydrazide.

Conclusion

4-tert-Butylbenzohydrazide is a compound of significant interest due to its role as a versatile and powerful intermediate in organic synthesis. Its straightforward, high-yield two-step synthesis makes it readily accessible. The reactivity of its hydrazide functional group provides a reliable platform for generating large libraries of derivative compounds, particularly N'-benzylidene hydrazones and 1,3,4-oxadiazoles. The demonstrated biological activities of these derivatives, especially as enzyme inhibitors, confirm the importance of the 4-tert-butylbenzohydrazide scaffold as a privileged structure in modern medicinal chemistry and drug discovery programs.

References

-

Khan, K. M., et al. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 25(23), 5773. [Link]

-

NIST (National Institute of Standards and Technology) (n.d.). 4-tert-Butylbenzoic acid hydrazide. NIST Chemistry WebBook. [Link]

-

NIST (National Institute of Standards and Technology) (n.d.). 4-tert-Butylbenzoic acid hydrazide. NIST Standard Reference Database 69. [Link]

-

PubChem (n.d.). Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide. PubChem Compound Summary for CID 123513. [Link]

-

ALFA CHEMICAL (n.d.). 4-(tert-Butyl)benzohydrazide. [Link]

-

Der Pharma Chemica (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

Sources

- 1. Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | C11H16N2O | CID 123513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylbenzoic acid hydrazide [webbook.nist.gov]

- 3. 4-(tert-Butyl)benzohydrazide | CymitQuimica [cymitquimica.com]

- 4. 4-tert-Butylbenzoic acid hydrazide [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. 4-tert-Butylbenzhydrazide | 43100-38-5 [chemicalbook.com]

- 7. 4-叔丁基苯甲酰肼 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. This compound CAS#: 43100-38-5 [m.chemicalbook.com]

- 9. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-tert-Butylbenzhydrazide: Nomenclature, Properties, and Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-tert-butylbenzhydrazide, a versatile chemical compound with significant applications in synthetic chemistry and drug discovery. As a senior application scientist, this document is structured to offer not just a list of facts, but a cohesive understanding of the compound's identity, its synthesis, and its utility, grounded in established scientific principles.

Chemical Identity and Nomenclature: Establishing a Common Language

Accurate and unambiguous identification of a chemical entity is paramount in scientific research. This compound is known by a variety of synonyms and alternative names, reflecting its chemical structure and historical usage. A comprehensive understanding of this nomenclature is crucial for effective literature searches and clear communication within the scientific community.

The systematic IUPAC name for this compound is 4-(tert-butyl)benzohydrazide . However, it is frequently referred to by several other names in chemical catalogs, databases, and scientific publications.

Common Synonyms and Alternative Names:

The prefix "p-" or "para-" indicates the substitution pattern on the benzene ring, where the tert-butyl group and the benzhydrazide moiety are opposite to each other. The term "tert-butyl" is often abbreviated as "t-butyl".

Key Identifiers:

To ensure precise identification, a set of unique identifiers is assigned to every chemical substance. For this compound, these are:

| Identifier | Value |

| CAS Number | 43100-38-5[1][4][10][11] |

| Molecular Formula | C11H16N2O[4][6][10] |

| Molecular Weight | 192.26 g/mol [10] |

| InChI | 1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14)[10] |

| InChIKey | XYUFQWDLRLHUPB-UHFFFAOYSA-N[10] |

| SMILES | CC(C)(C)c1ccc(cc1)C(=O)NN |

| EC Number | 256-090-9[6] |

| MDL Number | MFCD00014763[1][2] |

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of this compound dictate its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White to almost white or light beige crystalline powder[6][10] |

| Melting Point | 120-127 °C (lit.)[10] |

| Solubility | Soluble in Methanol[10] |

| pKa | 12.82±0.10 (Predicted)[10] |

| Density | 1.046±0.06 g/cm3 (Predicted)[10] |

| Storage | Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C[10] |

Synthesis of this compound: A Practical Protocol

The most common and straightforward synthesis of this compound involves the reaction of a 4-tert-butylbenzoate ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a reliable method for producing the desired hydrazide.

Experimental Protocol: Synthesis from Methyl 4-tert-butylbenzoate

This protocol is based on established procedures for the synthesis of benzohydrazides.

Materials:

-

Methyl 4-tert-butylbenzoate

-

Hydrazine hydrate

-

Dioxane (or a similar suitable solvent like ethanol)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 4-tert-butylbenzoate and an excess of hydrazine hydrate in a suitable solvent such as dioxane. A typical molar ratio would be 1 equivalent of the ester to 5-6 equivalents of hydrazine hydrate.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 28 hours) to ensure the completion of the reaction.[10][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a large volume of cold water to precipitate the this compound product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as isopropanol, if necessary.[6]

-

Drying: Dry the purified product under a vacuum to obtain the final this compound as a crystalline solid.

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its hydrazide functional group is a versatile handle for constructing a variety of heterocyclic systems and derivatives.

Intermediate in the Synthesis of Heterocyclic Compounds

A primary application of this compound is as a precursor for the synthesis of 1,3,4-oxadiazoles. For instance, it has been used in the synthesis of 2-(2-methylphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole.[2][3][10][11] The general synthetic approach involves the condensation of the hydrazide with a carboxylic acid or its derivative, followed by cyclodehydration.

Caption: General pathway for 1,3,4-oxadiazole synthesis.

Scaffold for Biologically Active Molecules

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have been investigated for a range of biological activities.

-

Urease Inhibitors: N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives, synthesized from this compound and various substituted aromatic aldehydes, have demonstrated potent in vitro urease inhibitory activity.[12] This line of research is significant as urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

-

Antifungal and Antimicrobial Agents: The broader class of benzohydrazide derivatives has been explored for its potential as agricultural fungicides and for the discovery of new antitubercular agents.[13][14] The lipophilic tert-butyl group can enhance the permeability of these molecules across cell membranes, potentially improving their efficacy. While specific studies on the direct antifungal or antitubercular activity of this compound are not extensively detailed in the initial findings, its role as a key intermediate in creating libraries of such compounds is evident.

The development of novel drug candidates often involves the synthesis and screening of a diverse library of compounds. This compound, with its reactive hydrazide group, is an ideal starting material for generating such libraries through combinatorial chemistry approaches.

Conclusion

This compound is a chemical compound with a well-defined identity, accessible through straightforward synthetic methods. Its true value to the scientific community lies in its utility as a versatile building block. For researchers in drug discovery and materials science, a thorough understanding of its nomenclature, properties, and reactivity is essential for leveraging its full potential in the design and synthesis of novel molecules with desired functions. The continued exploration of derivatives based on this scaffold holds promise for the development of new therapeutic agents and advanced materials.

References

-

4-tert-Butylbenzoic acid hydrazide - the NIST WebBook. (URL: [Link])

-

Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC - NIH. (URL: [Link])

-

Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide - PubChem. (URL: [Link])

-

4-tert-Butylbenzoic acid hydrazide - the NIST WebBook. (URL: [Link])

-

CAS NO. 43100-38-5 | this compound | Catalog CNALD-T122935 - Arctom. (URL: [Link])

-

4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem. (URL: [Link])

-

Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed. (URL: [Link])

-

Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - MDPI. (URL: [Link])

-

Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. (URL: [Link])

-

Discovery of novel drug-like antitubercular hits targeting the MEP pathway enzyme DXPS by strategic application of ligand-based virtual screening - NIH. (URL: [Link])

-

4-tert-butyl benzaldehyde, 939-97-9 - The Good Scents Company. (URL: [Link])

Sources

- 1. 43100-38-5 | 4-(tert-Butyl)benzohydrazide - AiFChem [aifchem.com]

- 2. 4-tert-Butylbenzoesäurehydrazid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 4-tert-Butylbenzoic acid hydrazide [webbook.nist.gov]

- 5. Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | C11H16N2O | CID 123513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 4-tert-Butylbenzoic hydrazide; 4-tert-Butylbenzohydrazide; 4-tert-Butylbenzoylhydrazine; 4-tert-butylbenzohydrazide; 4-(tert-Butyl)benzohydrazide; this compound | Chemrio [chemrio.com]

- 9. 4-tert-Butylbenzoic hydrazide; 4-tert-Butylbenzohydrazide; 4-tert-Butylbenzoylhydrazine; 4-tert-butylbenzohydrazide; 4-(tert-Butyl)benzohydrazide; this compound | Chemrio [chemrio.com]

- 10. This compound CAS#: 43100-38-5 [m.chemicalbook.com]

- 11. This compound | 43100-38-5 [chemicalbook.com]

- 12. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA [mdpi.com]

The Solubility Profile of 4-tert-Butylbenzhydrazide: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of 4-tert-Butylbenzhydrazide, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering insights into the solvent selection process for synthesis, purification, and formulation. While quantitative experimental data on the solubility of this compound in a wide range of organic solvents is not extensively available in public literature, this guide synthesizes known qualitative information, provides a theoretical framework for understanding its solubility, and presents detailed experimental protocols for its determination.

Introduction: The Significance of this compound and Its Solubility

This compound (C₁₁H₁₆N₂O) is a versatile molecule utilized in the synthesis of more complex chemical entities.[1] Its utility is underscored by the presence of a reactive hydrazide functional group and a bulky tert-butyl group, which imparts specific steric and electronic properties to its derivatives. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient purification strategies such as recrystallization, and formulating final products with desired bioavailability and stability. The choice of solvent can significantly impact reaction rates, yields, and the purity of the final compound.

Theoretical Framework of Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. The key factors influencing solubility include:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. This compound possesses both polar (the hydrazide group, -CONHNH₂) and nonpolar (the tert-butyl group and the benzene ring) regions, giving it a somewhat amphiphilic character.

-

Hydrogen Bonding: The hydrazide group contains both hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (the carbonyl oxygen). Solvents that can participate in hydrogen bonding are likely to be effective at solvating this part of the molecule.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

A conceptual diagram illustrating the interplay of these factors is presented below:

Caption: Factors influencing the solubility of this compound.

Known Solubility and Recrystallization Solvents

While comprehensive quantitative data is scarce, existing literature provides some valuable qualitative insights into the solubility of this compound.

Qualitative Solubility Data:

| Solvent | Solubility | Source | Notes |

| Methanol | Soluble | [2] | Methanol is a polar protic solvent capable of hydrogen bonding, which facilitates the dissolution of the polar hydrazide group. It has been successfully used as a recrystallization solvent.[1] |

The use of methanol for the recrystallization of this compound during its synthesis strongly indicates that its solubility in methanol is significantly higher at elevated temperatures compared to room temperature.[1] This temperature-dependent solubility is a critical property exploited in purification processes.

Experimental Protocol for Determining Solubility

To address the lack of quantitative data, researchers can employ established methods to determine the solubility of this compound in various solvents. The following is a detailed, step-by-step methodology for the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Experimental Workflow:

Caption: Solvent selection decision tree for this compound.

-

For Synthesis: A solvent in which both this compound and other reactants are highly soluble is generally preferred to ensure a homogeneous reaction mixture and facilitate high reaction rates.

-

For Purification: The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below. This differential solubility allows for the effective removal of impurities.

-

For Drug Development: In the context of drug development, where derivatives of this compound may be active pharmaceutical ingredients (APIs), solubility in biocompatible solvents and aqueous media is a critical factor influencing bioavailability. Understanding the solubility of the parent compound can provide initial insights into the potential behavior of its derivatives.

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, this technical guide provides a solid foundation for researchers and professionals. By understanding the theoretical principles of solubility, leveraging the available qualitative data, and employing the detailed experimental protocols provided, scientists can effectively navigate the challenges of solvent selection for this important chemical intermediate. The generation of a comprehensive, publicly available dataset on the solubility of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

-

Khan, I., et al. (2020). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 25(23), 5729. [Link]

Sources

An In-depth Technical Guide to the Thermal Properties of 4-tert-Butylbenzhydrazide

Abstract

This technical guide provides a comprehensive overview of the thermal properties of 4-tert-Butylbenzhydrazide (CAS No. 43100-38-5), with a primary focus on its melting point. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes key physicochemical data, outlines a standard synthesis protocol, provides a detailed methodology for accurate melting point determination, and discusses the significance of this property in the context of chemical purity and pharmaceutical development. Safety and handling protocols are also detailed to ensure safe laboratory practice.

Introduction: The Significance of Benzhydrazides in Modern Chemistry

Benzhydrazide and its derivatives represent a privileged scaffold in medicinal chemistry and materials science. The unique chemical functionalities of the hydrazide group (-CONHNH₂) allow for the synthesis of a diverse array of heterocyclic compounds, such as oxadiazoles and pyrazoles, which are known to possess a wide range of biological activities.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of novel compounds, including potent urease inhibitors and other biologically active molecules.[1][2][3]

The physical properties of such an intermediate are of paramount importance. The melting point, in particular, is a fundamental and easily determinable characteristic that serves as a critical first indicator of a compound's identity and purity.[4][5] In the pharmaceutical industry, a sharp, well-defined melting point range is often a prerequisite for a compound to advance through the development pipeline, as it can influence factors such as solubility, stability, and bioavailability.[6][7][8] This guide will delve into the specific thermal characteristics of this compound, providing the technical detail necessary for its effective use in a research and development setting.

Physicochemical Properties of this compound